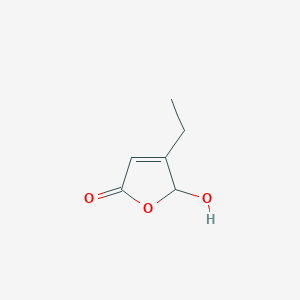

4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Description

Properties

IUPAC Name |

3-ethyl-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIZTHYZVUARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-49-1 | |

| Record name | 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in Aqueous Solution

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one, a substituted butenolide, in aqueous solutions. Directed at researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing its stability, outlines potential degradation pathways, and presents robust experimental protocols for its assessment. The insights provided herein are critical for understanding the behavior of this molecule in aqueous environments, a fundamental aspect of its development as a potential therapeutic agent.

Introduction: The Significance of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one belongs to the furanone class of organic compounds, which are five-membered heterocyclic rings containing a ketone group. Specifically, it is a substituted γ-hydroxybutenolide. This class of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The stability of such compounds in aqueous solution is a paramount concern, as it directly impacts their shelf-life, bioavailability, and ultimately, their therapeutic efficacy. Understanding the thermodynamic and kinetic parameters of its stability is therefore a non-negotiable prerequisite for its progression through the drug development pipeline.

The core structure, a lactone, is susceptible to various degradation reactions in aqueous media, primarily hydrolysis. The presence of additional functional groups, such as the ethyl and hydroxyl moieties, further influences the molecule's electronic and steric properties, thereby modulating its reactivity and stability profile. This guide will explore these aspects in detail, providing a foundational understanding for researchers working with this and structurally related compounds.

Chemical Identity

-

IUPAC Name: 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

-

Molecular Formula: C₆H₈O₃

-

Molecular Weight: 128.13 g/mol

-

Structure:

Caption: Chemical structure of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.

Potential Degradation Pathways in Aqueous Solution

The thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in an aqueous environment is primarily challenged by hydrolysis of the lactone ring. This process can be catalyzed by both acid and base. Furthermore, the presence of the α,β-unsaturated system and the hydroxyl group introduces possibilities for other degradation reactions.

Lactone Hydrolysis

The hydrolysis of the γ-lactone ring is a key degradation pathway. This reaction involves the cleavage of the ester bond, leading to the formation of a corresponding γ-hydroxy carboxylic acid. The reaction is reversible, and the position of the equilibrium is dependent on factors such as pH and temperature.

2.1.1. Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of lactones is typically rapid and proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone.

Caption: Simplified mechanism of base-catalyzed lactone hydrolysis.

2.1.2. Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis proceeds through an AAC2 mechanism, which involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. Generally, acid-catalyzed hydrolysis of γ-lactones is slower than base-catalyzed hydrolysis.

Isomerization and Tautomerism

The presence of the hydroxyl group at the C5 position, adjacent to the lactone ring oxygen, introduces the possibility of ring-chain tautomerism. 5-Hydroxy-2(5H)-furanone, a related compound, is known to exist in equilibrium with its open-chain isomer, cis-β-formylacrylic acid. A similar equilibrium may exist for the ethyl-substituted derivative, potentially impacting its stability and biological activity.

Oxidation

While less common for this specific structure under typical aqueous conditions, oxidative degradation could be a concern, particularly in the presence of oxidizing agents or under photolytic stress. The double bond and the hydroxyl group are potential sites for oxidation.

Experimental Protocols for Stability Assessment

A robust assessment of the thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of its behavior in aqueous solutions.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be capable of separating the intact drug substance from its potential degradation products.

3.1.1. Protocol: HPLC Method Development

-

Column Selection: Initiate with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Screening:

-

Aqueous Component: Start with 0.1% formic acid or phosphoric acid in water to ensure the lactone ring remains closed during analysis.

-

Organic Component: Use acetonitrile or methanol as the organic modifier.

-

-

Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from any potential degradants, which are likely to be more polar.

-

Detection: Utilize a UV detector, monitoring at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid state and in solution).

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

pH-Rate Profile Determination

The pH-rate profile provides quantitative data on the rate of degradation as a function of pH, which is crucial for formulation development.

3.2.1. Protocol: pH-Rate Study

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare solutions of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in each buffer at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C).

-

Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution and analyze them using the validated stability-indicating HPLC method.

-

Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH. The slope of the resulting line will give the observed first-order rate constant (kobs).

-

pH-Rate Profile: Plot log kobs versus pH to generate the pH-rate profile.

Structural Elucidation of Degradants

Identifying the structure of major degradation products is essential for understanding the degradation pathways and for safety assessment.

3.3.1. Protocol: Degradant Identification

-

LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the molecular weights of the degradants and their fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.

-

NMR Spectroscopy: If a significant amount of a degradant can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation.

Data Presentation and Interpretation

Quantitative Data Summary

The following table provides a hypothetical summary of stability data that would be generated from the described protocols.

| Condition | pH | Temperature (°C) | kobs (h⁻¹) | t₉₀ (days) | Major Degradant(s) |

| Acidic | 2 | 40 | 1.2 x 10⁻⁴ | 28.4 | Hydrolysis Product |

| Neutral | 7 | 40 | 5.0 x 10⁻⁵ | 69.4 | Hydrolysis Product |

| Basic | 10 | 25 | 8.5 x 10⁻³ | 0.4 | Hydrolysis Product |

| Oxidative | 7 | 25 | 2.1 x 10⁻⁴ | 16.5 | Oxidized Species |

Workflow Visualization

Caption: A comprehensive workflow for assessing the stability of a drug candidate.

Conclusion and Future Directions

The thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in aqueous solution is a critical parameter that dictates its potential for successful drug development. This guide has outlined the primary degradation pathways, with lactone hydrolysis being the most significant. The provided experimental protocols offer a robust framework for a thorough stability assessment.

Future work should focus on the quantitative determination of the equilibrium constant for the ring-opening hydrolysis reaction at various temperatures to derive thermodynamic parameters such as ΔG°, ΔH°, and ΔS°. Additionally, investigating the potential for enzymatic degradation in biological matrices will be crucial for understanding its in vivo fate. A comprehensive understanding of these factors will enable the rational design of stable formulations and provide a solid foundation for preclinical and clinical development.

References

- Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor.

- Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone

Technical Monograph: Physicochemical Profiling of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

[1]

Executive Summary & Chemical Identity[2][3][4][5]

4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (CAS: 1575-49-1) is a specialized heterocyclic intermediate often encountered in the synthesis of bioactive lactones and flavor compounds. Unlike stable lactones, this molecule belongs to the class of "pseudo-acids" (related to mucochloric acid derivatives). Its chemical behavior is defined by a dynamic ring-chain tautomerism, where the cyclic hemiacetal exists in equilibrium with an acyclic keto-alkenoic acid.[1]

Understanding this equilibrium is critical for drug development, as the species present in solution (neutral lactone vs. anionic carboxylate) depends entirely on pH.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

| Synonyms | 3-Ethyl-4-oxobut-2-enoic acid (open form); 4-Ethyl-5-hydroxy-2(5H)-furanone |

| CAS Number | 1575-49-1 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| SMILES | CCC1=CC(=O)OC1O |

Structural Dynamics: The Tautomeric Equilibrium

The physicochemical profile of this compound cannot be understood as a static structure. In aqueous media, it undergoes reversible ring opening.

-

Form A (Cyclic): A neutral hemiacetal lactone. Predominates in organic solvents and acidic aqueous solutions (pH < 3).

-

Form B (Acyclic): 3-Ethyl-4-oxobut-2-enoic acid.[1] Predominates in basic solutions (pH > 5) as the carboxylate anion.

Visualization of Tautomeric Pathway

The following diagram illustrates the pH-dependent equilibrium driving the chemical behavior of the molecule.

Figure 1: The ring-chain tautomerism of 4-ethyl-5-hydroxy-2(5H)-furanone. The observed acidity is due to the carboxylic group of the acyclic form.

Physicochemical Properties[2][3][4][6][7][8][9][10][11]

The data below synthesizes experimental values from analogous furanones (e.g., 5-hydroxy-2(5H)-furanone) and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental data for the ethyl derivative is absent.

| Property | Value / Range | Context & Reliability |

| Physical State | Viscous Oil or Low-Melting Solid | Parent compound MP is 55°C; ethyl group likely lowers MP.[1] |

| Boiling Point | 300°C - 360°C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.25 ± 0.05 g/cm³ | Estimated based on methyl-analog (1.5 g/cm³ is too high for ethyl). |

| Solubility (Water) | High (> 50 mg/mL) | Hydrolysis to the acid form enhances solubility. |

| Solubility (Organic) | High | Soluble in DMSO, Ethanol, Chloroform, Ethyl Acetate. |

| LogP (Octanol/Water) | 0.20 - 0.53 | Low lipophilicity due to polarity of the lactone/acid. |

| pKa (Acidic) | 4.1 ± 0.3 | Critical Parameter. Refers to the acyclic carboxylic acid. |

| pKa (Hemiacetal OH) | ~11.5 (Predicted) | The cyclic OH is weakly acidic and not relevant at physiological pH. |

Interpretation of pKa

Researchers must distinguish between the two potential ionization sites:

-

The Ring-Opened Carboxyl (pKa ~4.1): This is the dominant pKa. At physiological pH (7.4), the molecule will exist primarily as the acyclic carboxylate anion . This impacts membrane permeability and bioavailability.

-

The Hemiacetal Hydroxyl (pKa >11): This group does not deprotonate under standard biological conditions.

Experimental Protocols

A. Synthesis via Singlet Oxygen Oxidation

This protocol describes the generation of 4-ethyl-5-hydroxy-2(5H)-furanone from 3-ethylfuran using photo-oxidation.[1] This is the most direct route, avoiding harsh acidic conditions that degrade the product.

Reagents:

-

3-Ethylfuran (10 mmol)[1]

-

Rose Bengal (Sensitizer, 5 mg)

-

Methanol (Solvent, 50 mL)

-

Oxygen source (O₂ balloon or bubbler)

Workflow:

-

Setup: Dissolve 3-ethylfuran and Rose Bengal in methanol in a photochemical reactor.

-

Irradiation: Cool to 0°C. Irradiate with a Tungsten-Halogen lamp (500W) while bubbling O₂ through the solution.

-

Monitoring: Monitor consumption of furan by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate methanol at reduced pressure (keep bath < 40°C).

-

Purification: The residue contains the pseudo-acid. Purify via flash chromatography (Silica gel, DCM:MeOH 95:5).

B. Determination of pKa (Potentiometric Titration)

Due to the ring-opening equilibrium, a standard titration must be performed carefully to allow for equilibration time.

Methodology:

-

Preparation: Dissolve 20 mg of the compound in 20 mL of degassed water. Ensure complete dissolution (sonicate if necessary).

-

Titrant: 0.01 M NaOH (standardized).

-

Execution:

-

Perform titration at 25°C under N₂ atmosphere.

-

Add NaOH in 50 µL increments.

-

Wait Time: Allow 30-60 seconds between additions for pH stabilization (critical for the ring-opening kinetics).

-

-

Calculation: Plot pH vs. Volume. The inflection point corresponds to the pKa of the acyclic acid. Use the Henderson-Hasselbalch equation to refine the value.

Visualization of Experimental Logic

Figure 2: Synthetic pathway via singlet oxygen photo-oxygenation.

References

-

PubChem. (n.d.). 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Fariña, F., et al. (1994).[2] Cycloaddition of Nitrile Oxides to 4-Oxobut-2-enoic Acid Derivatives.[1][2] (Context on ring-chain tautomerism of 4-oxobutenoic acids).

-

Poskonin, V. V., & Badovskaya, L. A. (2003).[2] Unusual Conversion of 5-Hydroxy-2(5H)furanone in Aqueous Solution.[1][2] Chemistry of Heterocyclic Compounds. (Mechanistic insights into furanone hydrolysis).

-

Gollnick, K., & Griesbeck, A. (1984).[3] Singlet oxygen photooxygenation of furans.[3][4][5] Tetrahedron. (Standard protocol for synthesis via photo-oxidation).

Sources

- 1. 2960-66-9|(E)-Ethyl 4-oxobut-2-enoate|BLD Pharm [bldpharm.com]

- 2. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Using singlet oxygen to synthesize polyoxygenated natural products from furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

HPLC method development for detection of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

An Application Note and Protocol for the Development of a Robust HPLC Method for the Detection of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Authored by: A Senior Application Scientist

Introduction

4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a furanone derivative of significant interest in various fields, including flavor and fragrance chemistry, as well as a potential impurity or degradant in pharmaceutical formulations. The robust and accurate quantification of this analyte is crucial for quality control and research purposes. This application note provides a detailed, step-by-step guide for the development and initial validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the analysis of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.

The developed method is designed to be both selective and sensitive, ensuring reliable quantification. The principles and protocols outlined herein are grounded in established chromatographic theory and adhere to the principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.

Part 1: Method Development Strategy - A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process. Our strategy is built upon understanding the physicochemical properties of the analyte, 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.

Analyte Characterization and Initial Considerations

A preliminary assessment of the analyte's structure suggests it is a relatively polar molecule due to the presence of a hydroxyl group and a lactone ring. This polarity indicates that reversed-phase chromatography will be a suitable mode of separation. The chromophore within the furanone ring is expected to exhibit UV absorbance, making UV detection a viable and accessible technique.

The Method Development Workflow

Our approach to method development follows a logical progression, as illustrated in the workflow diagram below. This ensures a systematic and efficient optimization process.

Figure 1: A systematic workflow for the development of the HPLC method.

Part 2: Experimental Protocols

Materials and Reagents

-

Analyte: 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one reference standard (purity ≥98%)

-

Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH)

-

Water: Deionized water (18.2 MΩ·cm)

-

Buffers: Formic acid (reagent grade), Ammonium acetate (HPLC grade)

-

HPLC System: A quaternary HPLC system with a UV-Vis detector.

Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Initial Chromatographic Conditions

Based on the analyte's polarity, a C18 stationary phase is a logical starting point.

| Parameter | Initial Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 210 nm |

Method Optimization

-

Inject a high-concentration standard (e.g., 50 µg/mL).

-

Using the diode array detector (DAD) or by performing multiple runs at different wavelengths, determine the wavelength of maximum absorbance (λmax) for 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.

-

Set the detection wavelength to the determined λmax for optimal sensitivity.

The composition of the mobile phase is a critical factor influencing retention and peak shape.

Figure 2: The interplay of mobile phase parameters and their impact on chromatographic results.

-

Organic Modifier Screening: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shapes and lower backpressure.

-

pH Adjustment: The pH of the mobile phase can influence the ionization state of the analyte and any impurities. Evaluate the peak shape and retention time using different pH values (e.g., 0.1% formic acid for acidic conditions vs. a neutral buffer like 10 mM ammonium acetate).

-

Gradient Optimization: Adjust the gradient slope and duration to achieve a good balance between analysis time and resolution from any potential impurities. A shallower gradient can improve the separation of closely eluting peaks.

Final Optimized Method

The following table presents a hypothetical optimized method based on the systematic approach described above.

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B for 2 min, 10-60% B in 10 min, hold at 60% B for 3 min |

| Flow Rate | 1.2 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 5 µL |

| Detector | UV at 215 nm |

Part 3: Method Validation (ICH Q2(R1) Overview)

A developed analytical method must be validated to ensure its suitability for the intended purpose. The following are key validation parameters that should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (matrix without analyte), and the analyte itself.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression analysis of at least five concentration levels. An R² value > 0.999 is generally considered acceptable.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

-

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

-

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Part 4: Results and Discussion

Under the optimized conditions, 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one should elute as a sharp, symmetrical peak with good retention. A typical retention time might be in the range of 5-8 minutes, providing a reasonable analysis time while ensuring separation from the solvent front and potential early-eluting impurities.

The validation experiments would be expected to yield results within the acceptable limits defined by the ICH guidelines. For instance, accuracy studies should demonstrate recovery values between 98.0% and 102.0%, and precision studies should yield a relative standard deviation (RSD) of less than 2.0%.

Part 5: Conclusion

This application note has detailed a systematic and scientifically-grounded approach to the development of a robust RP-HPLC method for the detection and quantification of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one. The outlined protocols for method optimization and the overview of validation parameters provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories. The final method is anticipated to be sensitive, selective, and reliable for its intended application in quality control and research environments.

References

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

Application Note: Optimized Liquid-Liquid Extraction of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one from Complex Fermentation Media

Abstract

This document provides a comprehensive guide and detailed protocols for the efficient extraction of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one, a valuable lactone, from complex aqueous fermentation broths. Traditional downstream processing of such polar, and potentially sensitive, molecules presents significant challenges, including low recovery and the co-extraction of impurities. This application note details a systematic approach to developing a robust liquid-liquid extraction (LLE) workflow. We explore the foundational principles of solvent selection, the critical impact of process parameter optimization (pH, temperature, and salting-out effects), and present a validated, step-by-step protocol for maximizing yield and purity. The methodologies are designed for researchers in biotechnology and pharmaceutical development, providing the technical rationale behind each step to ensure adaptability and successful implementation.

Introduction: The Challenge of Lactone Recovery

4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a substituted butenolide, a class of organic compounds with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its production via fermentation offers a sustainable alternative to complex chemical synthesis. However, the molecule's hydroxyl group imparts a degree of polarity, making its extraction from the aqueous, impurity-rich fermentation broth a critical bottleneck in downstream processing.

The primary objective of an effective extraction strategy is to partition the target analyte from the aqueous phase into an immiscible organic solvent with high efficiency and selectivity.[3][4] This guide addresses this challenge by providing a framework for the logical development and optimization of a liquid-liquid extraction protocol tailored for this specific furanone.

Foundational Principles of Extraction

Physicochemical Properties and Extraction Theory

The structure of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (Figure 1) dictates its extraction behavior. It contains a polar hydroxyl (-OH) group and a moderately polar lactone (cyclic ester) ring, along with a non-polar ethyl (-CH2CH3) group. This amphiphilic nature means it has solubility in both aqueous and organic phases.

The efficiency of LLE is governed by the distribution coefficient (K_D) , which describes the equilibrium ratio of the analyte concentration in the organic phase ([Analyte]_org) to its concentration in the aqueous phase ([Analyte]_aq).

K_D = [Analyte]_org / [Analyte]_aq

A high K_D value is desirable for efficient extraction. This coefficient is highly dependent on the choice of solvent and the chemical environment (e.g., pH, temperature).[5]

The Critical Role of pH

The hydroxyl group on the furanone ring can be deprotonated under alkaline conditions, forming an anionic species. This ionized form is significantly more water-soluble and will not partition effectively into an organic solvent. Therefore, adjusting the pH of the fermentation broth to a neutral or slightly acidic range (pH 5.0-7.0) is crucial to ensure the molecule remains in its neutral, more organosoluble form.

Pre-Extraction Workflow: Preparing the Fermentation Broth

A clean starting sample is paramount for preventing the formation of emulsions and minimizing the co-extraction of impurities. The following protocol details the necessary steps to prepare the broth for extraction.

Caption: Workflow for preparing fermentation broth prior to extraction.

Protocol 1: Broth Clarification

-

Transfer the raw fermentation broth into appropriate centrifuge tubes.

-

Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the biomass and larger suspended solids.

-

Carefully decant the supernatant into a clean vessel, avoiding disturbance of the cell pellet.

-

Perform a sterile filtration step using a 0.22 µm pore size filter (e.g., PVDF or PES) to remove any remaining microbial cells and fine particulates.

-

The resulting clarified broth is now ready for pH adjustment and extraction.

Solvent Selection and Optimization Strategy

The choice of solvent is the most critical factor in LLE.[6] An ideal solvent should have high affinity for the target compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic and affordable.

Recommended Solvents for Screening

Based on the moderate polarity of the target molecule, the following solvents are recommended for initial screening:

-

Ethyl Acetate (EtOAc): Medium polarity, good solvency for lactones, and a relatively low boiling point (77°C). Often considered a first-choice solvent.

-

Methyl Isobutyl Ketone (MIBK): Good solvency, lower water miscibility than EtOAc, and a higher boiling point (117°C).

-

Dichloromethane (DCM): Excellent solvent but carries higher toxicity concerns. Its high density (1.33 g/mL) means it will form the bottom layer.

-

Toluene: A non-polar aromatic solvent, useful for extracting less polar compounds. May be less effective but is worth screening.

Protocol 2: Single-Factor Optimization of Extraction Parameters

To systematically determine the optimal conditions, vary one parameter at a time while keeping others constant.[7][8]

-

pH Optimization:

-

Dispense 10 mL aliquots of clarified broth into separate vials.

-

Adjust the pH of each vial to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using 0.1 M HCl or 0.1 M NaOH.

-

Perform the extraction with a chosen solvent (e.g., ethyl acetate) at a fixed 1:1 volume ratio.

-

Analyze the organic phase to determine the pH that yields the highest recovery.

-

-

Solvent-to-Broth Ratio Optimization:

-

Using the optimal pH, set up extractions with varying solvent-to-broth volume ratios (e.g., 0.5:1, 1:1, 2:1, 3:1).

-

Analyze the organic phase to find the ratio that maximizes recovery without excessive solvent use. A higher ratio generally improves recovery but leads to a more dilute extract.

-

-

Temperature and Time Optimization:

-

Perform extractions at different temperatures (e.g., 25°C, 35°C, 45°C) and for different mixing durations (e.g., 5, 15, 30, 60 minutes).[9]

-

Causality Note: Increasing temperature can improve extraction kinetics but may also lead to degradation of thermally sensitive compounds.[10] Choose the lowest temperature and shortest time that provide maximum yield.

-

Advanced Technique: Salting-Out Assisted LLE

Forcing the target compound into the organic phase can be enhanced by increasing the ionic strength of the aqueous layer.[11] This "salting-out" effect reduces the solubility of the organic analyte in water.

-

Procedure: Before extraction, saturate the clarified broth with sodium chloride (NaCl) or sodium sulfate (Na2SO4) (approx. 20-30% w/v). Proceed with the extraction as optimized. This can significantly improve the K_D.

Optimized Extraction Protocol

This protocol represents a fully optimized workflow based on typical results from the screening process described above. Ethyl acetate is used as the reference solvent.

Caption: Step-by-step optimized liquid-liquid extraction workflow.

Methodology:

-

Preparation: Take 100 mL of clarified fermentation broth and place it in a beaker. Calibrate and use a pH meter to adjust the broth pH to 6.0 using dropwise addition of 0.1 M HCl. For enhanced recovery, add 20 g of NaCl and stir until fully dissolved.

-

Extraction: Transfer the pH-adjusted broth to a 250 mL separatory funnel. Add 100 mL of ethyl acetate (for a 1:1 v/v ratio).

-

Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel gently. Open the stopcock to vent any pressure buildup. Repeat this process 15-20 times. Avoid vigorous shaking to prevent emulsion formation.

-

Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate for 10 minutes. The less dense ethyl acetate will be the top layer.

-

Collection: Carefully drain and collect the lower aqueous layer. Then, drain the upper organic (ethyl acetate) layer into a clean Erlenmeyer flask.

-

Drying: Add approximately 5 g of anhydrous sodium sulfate (Na2SO4) to the collected organic phase. Swirl gently and let it sit for 15 minutes to remove residual water.

-

Concentration: Filter the dried organic extract through a fluted filter paper to remove the Na2SO4. Concentrate the filtrate using a rotary evaporator with the water bath temperature set below 40°C to yield the crude extract of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.

Quantitative Analysis and Data Interpretation

To validate the protocol and determine extraction efficiency, the concentration of the target analyte in the initial broth and the final extract must be quantified. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.

Table 1: HPLC Parameters for Quantification

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules. |

| Mobile Phase | Isocratic; 30:70 Acetonitrile:Water (with 0.1% Formic Acid) | Adjust ratio based on analyte retention time. Acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 220 nm or 280 nm | Furanones typically have UV absorbance; screen for optimal wavelength. |

| Injection Vol. | 10 µL | Standard volume. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

Calculating Extraction Efficiency (%E):

%E = (Mass of Analyte in Final Extract / Mass of Analyte in Initial Broth) x 100

A calibration curve using a pure standard of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is required for accurate quantification.

Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Emulsion Formation | Insufficient removal of biomass/proteins; overly vigorous shaking. | Centrifuge the emulsion at low speed (2000 x g). Add a small amount of brine (saturated NaCl solution). In the future, ensure complete broth clarification and mix by gentle inversion. |

| Low Extraction Yield | Sub-optimal pH; incorrect solvent choice; insufficient solvent volume or mixing. | Re-optimize parameters using the single-factor method (Protocol 2). Consider using the salting-out technique. |

| Co-extraction of Impurities | Solvent is not selective enough; poor broth clarification. | Try a less polar solvent (e.g., MIBK instead of EtOAc). Incorporate a "back-extraction" step by washing the organic phase with a buffer of a specific pH to remove acidic or basic impurities. |

Conclusion

This application note provides a robust and scientifically grounded framework for the extraction of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one from fermentation broth. By systematically preparing the broth, screening appropriate solvents, and optimizing key parameters such as pH and solvent ratio, researchers can achieve high-yield, high-purity recovery of this target lactone. The detailed protocols and underlying principles offered herein are designed to be a practical resource for scientists engaged in natural product purification and drug development.

References

-

Purification of beta-lactones by aqueous alkali extraction. Google Patents.

-

Optimization of extraction conditions for liquid-liquid extraction of persipeptides from Streptomyces zagrosensis fermentation broth. ResearchGate.

-

Effect of extraction methodologies and solvent selection upon cynaropicrin extraction from Cynara cardunculus leaves. NOVA Research Portal.

-

Novel Salting-Out-Assisted Liquid–Liquid Extraction for Efficient γ-Valerolactone Recovery from Aqueous Solutions. ResearchGate.

-

Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC.

-

Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. MDPI.

-

A Liquid-Liquid Extraction Procedure Followed by a Low Temperature Purification Step for the Analysis of Macrocyclic Lactones in Milk. PubMed.

-

The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC.

-

Optimization of the extraction parameters for the production of biopigment from the new isolate of distillery effluent. Journal of Scientific and Innovative Research.

-

Apparent concentrations of lactones extracted by Solvent Assisted Flavour Evaporation (SAFE), Solid Phase Microextraction (SPME), Headspace Sorptive Extraction (HSSE) and Stir Bar Sorptive Extraction (SBSE). ResearchGate.

-

Liquid–liquid extraction. Wikipedia.

-

Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. ACS Publications.

-

Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. Semantic Scholar.

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.

-

Optimization of Solvent Extractions. Essay Company.

-

5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, mixture of isomers. Sigma-Aldrich.

-

Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa.

-

Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate.

-

5-Hydroxy-2,5-dihydrofuran-2-one. PubChem.

-

4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1). ChemicalBook.

-

EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Dergipark.

-

Showing Compound 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (FDB029759). FooDB.

-

Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. MDPI.

-

Comparative Guide to Analytical Methods for 5-Hydroxyheptan-2-one Quantification. Benchchem.

-

5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.

-

The formation mechanism by yeast of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in Miso. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-エチル-4-ヒドロキシ-2-メチル-3(2H)-フラノン、異性体混合物 96%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsirjournal.com [jsirjournal.com]

- 8. essaycompany.com [essaycompany.com]

- 9. openresearchafrica.org [openresearchafrica.org]

- 10. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Optimized GC-MS Analysis of Volatile Furanone Derivatives

Introduction

Furanones and their derivatives are a critical class of volatile and semi-volatile organic compounds that significantly contribute to the aroma and flavor profiles of a vast array of food products, beverages, and fragrances.[1] Notable examples include 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), renowned for its sweet, caramel-like or strawberry aroma, and its structural homologues which are key flavor compounds in numerous foods.[2][3][4] The accurate identification and quantification of these compounds are paramount for quality control, product development, and sensory analysis in various industries.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and extensively utilized technique for the analysis of volatile furanone derivatives.[1] Its high sensitivity, coupled with the rich structural information provided by mass spectrometry, makes it a robust method for both qualitative and quantitative assessments.[1] However, the successful analysis of furanones is intrinsically linked to the sample matrix and the specific physicochemical properties of the derivatives, necessitating carefully tailored sample preparation and chromatographic conditions.[1] Challenges such as the thermal instability of some furanones and their polar nature can lead to analytical difficulties like peak tailing and poor resolution.[5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical parameters for the GC-MS analysis of volatile furanone derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to develop and validate robust and reliable analytical methods.

I. Strategic Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to efficiently extract and concentrate furanone derivatives from the sample matrix, remove interfering components, and present the analytes in a solvent compatible with GC-MS analysis.[1] The choice of technique is dictated by the volatility of the target furanones and the complexity of the sample matrix.

A. Headspace and Solid-Phase Microextraction (SPME) for Highly Volatile Furanones

For highly volatile furanones in liquid or gaseous samples, headspace (HS) and Solid-Phase Microextraction (SPME) are the methods of choice.[1][6] These techniques are particularly effective for analyzing the aroma profile of beverages, fruit juices, and food products.[7][8]

-

Static Headspace (HS): In this technique, a liquid or solid sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the headspace.[9] A portion of this vapor is then directly injected into the GC-MS system.[9] While simple and rapid, static headspace may lack the sensitivity required for trace-level analysis.[8]

-

Solid-Phase Microextraction (SPME): SPME offers superior sensitivity by concentrating analytes onto a coated fiber.[1][8] The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, after which it is thermally desorbed in the GC inlet.[1] The choice of fiber coating is critical and should be based on the polarity of the target furanones. For a broad range of furanones, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often a suitable starting point.[10] SPME Arrow technology, with its larger sorbent volume, can provide significantly higher responses compared to traditional SPME fibers.[8]

B. Extraction Techniques for Semi-Volatile Furanones in Complex Matrices

For less volatile furanones embedded in complex solid or semi-solid matrices like meat, cheese, or fish, more rigorous extraction methods are necessary.[1][11]

-

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): LLE involves partitioning the analytes between the sample (usually in an aqueous phase) and an immiscible organic solvent like dichloromethane.[1] SPE utilizes a solid sorbent packed in a cartridge to retain the furanones while allowing interfering matrix components to pass through.[9] The retained analytes are then eluted with a small volume of an appropriate solvent.[9]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used in pesticide residue analysis, has been successfully adapted for furanones in complex food matrices.[11] It involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a "salting-out" step and dispersive SPE (dSPE) for cleanup.[1][11]

C. The Role of Derivatization

Due to the polar nature of some furanone derivatives, particularly hydroxyfuranones, derivatization can significantly improve their volatility and thermal stability, leading to better chromatographic performance and enhanced sensitivity.[5] This chemical modification reduces interactions with active sites in the GC system, mitigating peak tailing.[5] Common derivatization agents include:

-

Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

-

Acylating agents: Including pentafluorobenzyl bromide (PFBBr) and N-methyl-bis-trifluoroacetamide (MBTFA).[5][12]

It is crucial to optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete and reproducible conversion of the analytes.

II. Optimizing GC-MS Parameters for Furanone Analysis

The heart of the analysis lies in the gas chromatograph and mass spectrometer. Careful optimization of each parameter is essential for achieving the desired separation and identification of furanone derivatives.

A. Gas Chromatography (GC) Conditions

1. Inlet Parameters

The injector's primary function is to vaporize the sample and transfer it onto the analytical column efficiently.

-

Injection Mode: For trace analysis, a splitless injection is typically preferred to ensure the complete transfer of analytes onto the column.[1][11] For more concentrated samples, a split injection can be used to prevent column overload.[13]

-

Inlet Temperature: A sufficiently high temperature (e.g., 250-280°C) is necessary to ensure the rapid and complete vaporization of the furanone derivatives.[11][14] However, excessively high temperatures can lead to the thermal degradation of sensitive compounds.[5]

-

Inlet Liner: Using a deactivated inlet liner is crucial to minimize analyte interactions and prevent peak tailing, especially for polar furanones.[5]

2. GC Column Selection

The choice of the capillary column's stationary phase is the most critical factor in achieving chromatographic separation.

-

Non-polar columns: A DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane) column is a versatile and commonly used choice for a wide range of volatile and semi-volatile compounds, including many furanone derivatives.[1][15] These columns separate analytes primarily based on their boiling points.

-

Polar columns: For more polar furanones, a polar stationary phase such as a DB-Wax or FFAP (polyethylene glycol) column may provide better separation and peak shape.[1][14]

3. Oven Temperature Program

The oven temperature program dictates the separation of analytes as they travel through the column. A well-designed program is essential for resolving complex mixtures of furanone derivatives.

-

Initial Temperature and Hold: A low initial temperature (e.g., 40-60°C) is often used to focus the analytes at the head of the column, especially when using splitless injection.[11][14][16] An initial hold time can improve the resolution of very volatile compounds.[17]

-

Temperature Ramps: A moderate ramp rate (e.g., 5-10°C/min) is a good starting point for screening samples.[14][16] The optimal ramp rate can be estimated as approximately 10°C per column hold-up time.[16] Multiple ramps can be employed to improve the separation of specific groups of compounds.[11]

-

Final Temperature and Hold: The final temperature should be high enough to ensure the elution of all analytes of interest and any higher-boiling matrix components.[18] A final hold time helps to "bake out" the column, preparing it for the next injection.[19]

B. Mass Spectrometry (MS) Conditions

The mass spectrometer provides the detection and identification of the separated furanone derivatives.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of furanones.[1][14] It produces reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.

-

Mass Analyzer: Quadrupole mass analyzers are widely used and offer a good balance of performance and cost.

-

Acquisition Mode:

-

Full Scan: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum for each eluting compound. This is ideal for identifying unknown compounds.[20]

-

Selected Ion Monitoring (SIM): For quantitative analysis or when targeting specific furanones, SIM mode offers significantly higher sensitivity and selectivity.[1] In this mode, only a few characteristic ions for each target analyte are monitored.

-

Tandem Mass Spectrometry (MS/MS): For even greater selectivity, especially in complex matrices, MS/MS can be employed.[14][15] This involves selecting a precursor ion and then fragmenting it to produce specific product ions for detection.

-

III. Protocols and Methodologies

This section provides detailed, step-by-step protocols for the GC-MS analysis of volatile furanone derivatives. These should be considered as starting points and may require optimization based on the specific application and instrumentation.

A. Protocol 1: Headspace-SPME-GC-MS for Volatile Furanones in Liquid Samples

This protocol is suitable for the analysis of volatile furanones in samples such as fruit juices and beverages.

1. Sample Preparation:

- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

- Add a saturating amount of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.

- If an internal standard is used, spike the sample at this stage.

- Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

2. SPME Extraction:

- Place the vial in an autosampler with an agitator and incubator.

- Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.[20]

- Expose a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a set extraction time (e.g., 30 minutes).[10]

3. GC-MS Analysis:

- Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.[11]

- Initiate the GC-MS analysis using the optimized parameters.

B. Protocol 2: QuEChERS-GC-MS for Semi-Volatile Furanones in Solid Food Matrices

This protocol is adapted for the analysis of furanones in complex matrices like fruits, vegetables, and processed foods.[11]

1. Sample Preparation and Extraction:

- Homogenize a representative portion of the sample.

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

- Shake vigorously for 1 minute and centrifuge.

2. Dispersive SPE Cleanup:

- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

- Vortex for 30 seconds and centrifuge.

3. GC-MS Analysis:

- Transfer the final extract into an autosampler vial.

- Inject 1 µL of the extract into the GC-MS system using the optimized parameters.

C. Example GC-MS Parameter Tables

The following tables provide example GC-MS parameters that can be used as a starting point for method development.

Table 1: Example Gas Chromatography Parameters

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis.[1][11] |

| Inlet Temperature | 260°C | Ensures complete vaporization of furanones.[11] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for volatile and semi-volatile compounds.[1][11] |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times. |

| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) | A general-purpose program for screening a range of furanones.[11][16][21] |

Table 2: Example Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra.[1][14] |

| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[14] |

| Source Temperature | 230°C | Optimizes ion formation and transmission.[20] |

| Quadrupole Temp | 150°C | Maintains stable ion flight paths.[20] |

| Acquisition Mode | Full Scan (m/z 40-400) or SIM | Full scan for unknowns, SIM for targeted quantification.[1][20] |

IV. Data Analysis and Interpretation

The final step in the workflow is the processing and interpretation of the acquired data.

-

Peak Identification: Furanone derivatives are identified by comparing their retention times and mass spectra to those of authentic reference standards or by searching against a commercial mass spectral library (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.[5]

V. Visualizing the Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of volatile furanone derivatives.

Caption: Workflow for GC-MS analysis of volatile furanone derivatives.

VI. Conclusion

The successful GC-MS analysis of volatile furanone derivatives is a multi-faceted process that requires a thorough understanding of sample preparation techniques and instrumental parameters. By carefully selecting the appropriate extraction method, optimizing GC and MS conditions, and employing robust data analysis strategies, researchers can achieve accurate and reliable identification and quantification of these important flavor and aroma compounds. The protocols and insights provided in this guide serve as a comprehensive resource to aid in the development and validation of methods tailored to specific analytical challenges.

References

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. Available at: [Link]

-

Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis. Available at: [Link]

-

Determination of Furan in Foods. FDA. Available at: [Link]

-

Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. PubMed. Available at: [Link]

-

Derivatization of the mutagen MX (3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone) with butyl alcohols prior to GC-MS analysis. PubMed. Available at: [Link]

-

Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

2(5H)‐furanone in food (meat, cheese and fish). EURL-PC. Available at: [Link]

-

Sample Preparation Guidelines for GC-MS. Princeton University. Available at: [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]

-

Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. Available at: [Link]

-

Sample preparation GC-MS. SCION Instruments. Available at: [Link]

-

Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Available at: [Link]

-

Derivatization Reagents: Selective Response & Detection. ResearchGate. Available at: [Link]

-

Determination of furan in exhaled air by GC-MS/MS. BAuA. Available at: [Link]

-

Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

-

Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. Available at: [Link]

-

GC Temperature Programming—10 Things You Absolutely Need to Know. Chromatography Online. Available at: [Link]

-

Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. Available at: [Link]

-

Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. ResearchGate. Available at: [Link]

-

2(3H)-Furanone, 5-dodecyldihydro-. NIST WebBook. Available at: [Link]

-

Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. PubMed. Available at: [Link]

-

Furan and its 10 derivative standards, detected by GC-MS/MS in MRM mode. ResearchGate. Available at: [Link]

-

Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI. Available at: [Link]

-

GC Method Development. Agilent. Available at: [Link]

-

The Secrets of Successful Temperature Programming. LCGC International. Available at: [Link]

-

GC Temperature Program Development. Element Lab Solutions. Available at: [Link]

-

Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jfda-online.com [jfda-online.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]

- 9. scioninstruments.com [scioninstruments.com]

- 10. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurl-pc.eu [eurl-pc.eu]

- 12. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. imreblank.ch [imreblank.ch]

- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. agilent.com [agilent.com]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Determination of Furan in Foods | FDA [fda.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

1H and 13C NMR characterization of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Executive Summary & Chemical Context

This guide details the NMR characterization of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (also known as 4-ethyl-5-hydroxybutenolide). This compound represents a class of hydroxybutenolides often encountered as photo-oxidation products of alkyl furans, metabolites in biological pathways, or intermediates in the synthesis of flavor compounds like sotolon.

Critical Chemical Insight: Researchers must recognize that this molecule is a cyclic hemiacetal (lactol). In solution, it exists in a dynamic equilibrium with its open-chain tautomer, cis-3-ethyl-3-formylacrylic acid (or its keto-acid equivalent).

-

Closed Form (Major): 5-membered lactone ring.

-

Open Form (Minor): Acyclic aldehyde/carboxylic acid.

This equilibrium is solvent-dependent. The protocols below are designed to stabilize the cyclic form for clear characterization while acknowledging the potential for "ghost peaks" arising from the open-chain tautomer.

Sample Preparation Protocol

To ensure reproducibility and minimize exchange broadening of the labile hydroxyl proton, strict adherence to solvent selection is required.

Reagents:

-

Compound: >5 mg of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.

-

Solvent A (Preferred): DMSO-d6 (99.9% D) + 0.03% TMS.

-

Why: DMSO forms strong hydrogen bonds with the C5-OH group, slowing proton exchange. This allows for the observation of the H5-OH vicinal coupling, a definitive proof of the cyclic structure.

-

-

Solvent B (Alternative): CDCl3 (99.8% D).

-

Why: Standard for organic purity checks but often results in a broad/invisible OH signal and potential dehydration to the furanone dimer.

-

Step-by-Step Preparation:

-

Massing: Weigh 10–15 mg of the sample into a clean vial.

-

Solvation: Add 600 µL of DMSO-d6 .

-

Homogenization: Vortex gently for 10 seconds. Do not sonicate aggressively to avoid heating, which accelerates tautomerization.

-

Transfer: Transfer to a 5mm high-precision NMR tube.

-

Equilibration: Allow the sample to sit in the probe for 5 minutes prior to acquisition to reach thermal equilibrium (298 K).

1H NMR Characterization (400/600 MHz)

Acquisition Parameters:

-

Pulse Sequence: zg30 (30° excitation)

-

Spectral Width: 12 ppm (to catch potential aldehyde protons from open form ~9-10 ppm).

-

Relaxation Delay (D1): 1.0 s (sufficient for protons).

-

Scans (NS): 16–64.

Spectral Assignment (DMSO-d6):

| Position | Type | Shift (δ, ppm) | Multiplicity | Coupling ( | Integral | Structural Logic |

| H3 | Vinyl CH | 5.85 – 5.95 | Singlet (s)* | - | 1H | Alpha to carbonyl; characteristic of butenolide ring. |

| H5 | Acetal CH | 6.05 – 6.20 | Doublet (d) | 1H | Deshielded by adjacent O and C=C. | |

| OH | Hydroxyl | 7.20 – 7.60 | Doublet (d) | 1H | Visible as doublet only in DMSO; proves cyclic hemiacetal. | |

| H1' | Ethyl CH2 | 2.30 – 2.45 | Quartet (q) | 2H | Allylic methylene group. | |

| H2' | Ethyl CH3 | 1.10 – 1.20 | Triplet (t) | 3H | Terminal methyl. |

*Note: H3 may show fine long-range coupling (

Diagnostic Check: If the OH signal appears as a broad singlet or is missing, the sample may contain trace water or acid, catalyzing fast exchange. If a small aldehyde peak appears at ~9.8 ppm, the open-chain tautomer is present.

13C NMR Characterization (100/150 MHz)

Acquisition Parameters:

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): 2.0 – 3.0 s .

-

Critical: The quaternary carbons (C2, C4) have long T1 relaxation times. Short D1 values will suppress these signals, leading to incorrect integration ratios.

-

-

Scans (NS): 512 – 1024 (Concentration dependent).

Spectral Assignment (DMSO-d6):

| Position | Carbon Type | Shift (δ, ppm) | Description |

| C2 | C=O (Lactone) | 170.0 – 172.5 | Carbonyl; most deshielded signal. |

| C4 | C_quat (Alkene) | 166.0 – 169.0 | Beta to carbonyl, substituted with Ethyl. |

| C3 | CH (Alkene) | 118.0 – 120.0 | Alpha to carbonyl. |

| C5 | CH (Hemiacetal) | 98.0 – 102.0 | Characteristic acetal region; confirms ring closure. |

| C1' | CH2 (Ethyl) | 22.0 – 25.0 | Allylic methylene. |

| C2' | CH3 (Ethyl) | 10.0 – 12.0 | Terminal methyl. |

Advanced Validation: 2D NMR Workflow

To unambiguously prove the connectivity—specifically that the ethyl group is at position 4 and not position 3—the HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

HMBC Correlations (Key "Fingerprints"):

-

Ethyl to Ring: The Ethyl CH2 protons (H1') will show a strong

correlation to C3 (118 ppm) and C5 (100 ppm), and a -

H3 to Carbonyl: The vinylic proton H3 will show a strong

to C2 (171 ppm) and C4 . -

H5 to Carbonyl: The acetal proton H5 will show a

correlation to C2 (171 ppm) and C3 .

Experimental Workflow Diagram

The following logic flow illustrates the decision-making process for characterizing this dynamic molecule.

Figure 1: Decision tree for NMR characterization, prioritizing the stabilization of the hemiacetal hydroxyl group.

References

-

National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 5-Ethyl-2(5H)-furanone.[1][2][3] (Reference for the ethyl-substituted furanone skeleton). [Link]

-

PubChem. (2025).[4] 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one Compound Summary. [Link][5]

- Poskonin, V. V., et al. (2000). Reaction of 3-alkylfurans with singlet oxygen. (Mechanistic source for hydroxybutenolide formation and tautomerism). Russian Journal of Organic Chemistry. (General reference for class behavior).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6][7] Chem. (Standard reference for solvent residual peaks). [Link]

Sources

- 1. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]

- 2. 3-Hydroxy-4-methyl-5-ethyl-2(5H)furanone(698-10-2) 1H NMR spectrum [chemicalbook.com]

- 3. 5-HYDROXY-4-METHYL-2(5H)FURANONE(40834-42-2) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Hydroxy-2,5-dihydrofuran-2-one | C4H4O3 | CID 21076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Crystallization methods for purifying 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Application Note: Advanced Crystallization Protocols for 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Abstract

This application note details the purification of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (hereinafter referred to as EFH-Lactol ), a critical heterocyclic intermediate in the synthesis of the NSAID Etodolac.[1][2] Due to its lactol nature, EFH-Lactol exhibits ring-chain tautomerism and low melting point characteristics, making it prone to "oiling out" rather than crystallizing.[1][2] This guide provides robust protocols for cooling and anti-solvent crystallization, emphasizing solvent selection to stabilize the cyclic hemiacetal form and maximize yield (>85%) and purity (>98% HPLC).

Introduction & Chemical Context

EFH-Lactol is typically synthesized via the condensation of 2-pentanone with glyoxylic acid.[1][2] It serves as the electrophilic coupling partner for 7-ethyltryptophol in the Fischer indole synthesis-based production of Etodolac [1].[1][2]

The Purification Challenge: The molecule exists in a dynamic equilibrium between the cyclic lactol (A) and the open-chain keto-acid (B).[1][2]

-

Form A (Target): 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.[1][2][3]

-

Form B (Impurity/Tautomer): 4-Oxohex-2-enoic acid derivative.[1][2]

Crystallization must favor Form A to ensure downstream reactivity.[1][2] High polarity solvents (water, alcohols) often shift equilibrium toward the open chain or promote hydrolysis, whereas non-polar or moderately polar aprotic solvents (Toluene, MTBE) favor the closed lactol ring [2].[2]

Strategic Solvent Selection

The choice of solvent is dictated by the need to suppress the open-chain tautomer and manage the low melting point (approx. 45–55°C depending on purity).

| Solvent Class | Examples | Suitability | Mechanism of Action |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Excellent temperature coefficient; stabilizes lactol form.[1][2] |

| Ethers | MTBE, THF | Medium | Good solubility; MTBE is excellent for low-temp crystallization.[1][2] |

| Alkanes | Heptane, Cyclohexane | Anti-Solvent | Poor solubility; induces supersaturation when added to Toluene/DCM. |

| Chlorinated | DCM, Chloroform | Process Only | High solubility; used only for extraction, not crystallization (yield loss).[2] |

| Alcohols | Methanol, IPA | Low | Risk of acetal formation or ring opening; avoid. |

Experimental Workflows (Graphviz)

The following diagram outlines the decision matrix for purification based on crude purity and physical state.

Figure 1: Decision tree for EFH-Lactol purification.[1][2] Note the critical "Seeding" step to prevent oiling out.

Detailed Protocols

Protocol A: Cooling Crystallization (Preferred for Scale-Up)

Objective: Purify crude EFH-Lactol (purity >90%) to Pharma Grade (>98%). Solvent System: Toluene (Primary).[1][2]

-

Dissolution:

-

Clarification (Optional):

-

If insolubles are present, filter hot (55–60°C) through a 1µm cartridge.[2]

-

-

Cooling & Nucleation:

-

Crystal Growth:

-

Isolation:

-

Filter the slurry at 0°C.

-

Wash the cake with 1 volume of cold Toluene (-5°C).

-

Drying: Vacuum dry at 30°C. Warning: High vacuum/temp can sublimate the product.[1]

-

Protocol B: Anti-Solvent Crystallization

Objective: Recovery from mother liquors or purification of oily crude.[1] Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1][2]

-

Preparation:

-

Dissolve crude oil in Toluene (2 volumes) at Room Temperature (25°C).

-

-

Anti-Solvent Addition:

-

Seeding:

-

Completion:

-

Continue adding n-Heptane slowly over 2 hours until the final ratio is 1:3 (Toluene:Heptane).

-

Cool to -10°C to maximize yield.

-

-

Filtration:

Process Analytical Technology (PAT) & Troubleshooting

Monitoring the Metastable Zone: Because EFH-Lactol is prone to oiling out, the Metastable Zone Width (MSZW) is narrow.[1][2]

-

FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation. If chord counts rise sharply before the seeding temperature, the concentration is too high—dilute with solvent.

-

Turbidity Probe: Essential for detecting the "Cloud Point" in Protocol B.[1]

Troubleshooting Table:

| Issue | Observation | Root Cause | Corrective Action |

| Oiling Out | Two liquid phases form instead of crystals.[1][2] | Temperature > Melting Point of solvent-saturated phase; Cooling too fast.[1][2] | Re-heat to dissolve.[1][2] Seed at a higher temperature (closer to saturation). Reduce cooling rate. |

| Low Yield | High loss in mother liquor.[1] | Final temperature too high; Solvent too polar.[1][2] | Cool to -10°C. Switch from pure Toluene to Toluene/Heptane (90:10).[1][2] |

| Hydrolysis | Increase in free acid impurity (HPLC).[1] | Wet solvent or atmospheric moisture.[1][2] | Ensure Toluene KF < 0.05%.[1][2] Blanket reactor with Nitrogen.[1][2] |

Solubility & Stability Logic (Graphviz)

Understanding the relationship between temperature and stability is vital for this semi-stable intermediate.

Figure 2: Temperature impact on EFH-Lactol stability and crystallization physics.

References

-

Mestres, R., et al. (1986).[2] Process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid (Etodolac).[1][2][4][5][6] U.S. Patent No.[1][2][5] 4,585,877.[1][2][5] Washington, DC: U.S. Patent and Trademark Office.[2] Link

-

Demerson, C. A., et al. (1976).[2][5] "Etodolac and related pyrano[3,4-b]indoles. Potent anti-inflammatory and analgesic agents."[2][5] Journal of Medicinal Chemistry, 19(3), 391–395.[2] Link[1][2]

-